molecular formula C31H31NO3 B6341689 Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate CAS No. 1186194-54-6

Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate

Cat. No.: B6341689
CAS No.: 1186194-54-6
M. Wt: 465.6 g/mol
InChI Key: UKKVYYMFBHQTKV-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate is a complex organic compound with a unique structure that includes a benzyloxy group, a phenylmethyl group, and a diphenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzyloxyphenylmethyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)benzyl alcohol.

    Introduction of the diphenylethylamino group: The intermediate is then reacted with 2,2-diphenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amine.

    Esterification: Finally, the amine is esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the diphenylethylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Methyl 2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of a benzyloxy group.

Uniqueness

Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate is unique due to the presence of both a benzyloxy group and a diphenylethylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-34-31(33)23-32(22-30(27-13-7-3-8-14-27)28-15-9-4-10-16-28)21-25-17-19-29(20-18-25)35-24-26-11-5-2-6-12-26/h2-20,30H,21-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVYYMFBHQTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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